N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine
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Overview
Description
N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Nitrophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable quinazoline derivative with 4-nitrobenzyl thiol or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder, acidic conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine: Unique due to its specific functional groups and potential biological activities.
Other Quinazoline Derivatives: Often used in medicinal chemistry for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-11-10-19-17-15-4-2-3-5-16(15)20-18(21-17)26-12-13-6-8-14(9-7-13)22(23)24/h2-9H,10-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYLOLVFAUXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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